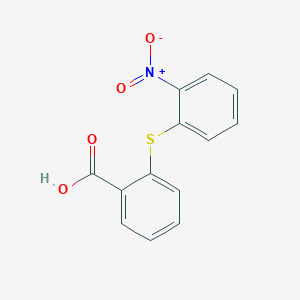

2-((2-Nitrophenyl)thio)benzoic acid

概要

説明

2-((2-Nitrophenyl)thio)benzoic acid is an organic compound with the molecular formula C13H9NO4S It is characterized by the presence of a nitrophenyl group attached to a benzoic acid moiety through a sulfur atom

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Nitrophenyl)thio)benzoic acid typically involves the reaction of 2-nitrothiophenol with a benzoic acid derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the thioester bond between the nitrophenyl and benzoic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives.

科学的研究の応用

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis. Its structural components allow it to participate in various chemical transformations, including:

- Nucleophilic Substitution Reactions : The nitro group can be reduced or substituted, facilitating the synthesis of derivatives with varied functionalities.

- Formation of Complex Organometallic Compounds : The thiol group can coordinate with metals, making it useful in coordination chemistry.

- Building Block for Pharmaceuticals : Its ability to undergo functionalization makes it a candidate for synthesizing more complex pharmaceutical compounds.

Biological Activities

Research indicates that 2-((2-Nitrophenyl)thio)benzoic acid exhibits several biological activities:

- Anticancer Potential : Some derivatives have shown promise in inducing apoptosis in cancer cells and inhibiting cell proliferation. The presence of the nitrophenyl group may enhance biological interactions, positioning it as a candidate for further pharmacological studies .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activities, which could be explored for therapeutic applications.

作用機序

The mechanism of action of 2-((2-Nitrophenyl)thio)benzoic acid involves its interaction with thiol groups in proteins and enzymes. The sulfur atom in the compound can form covalent bonds with thiol groups, leading to the modification of protein function. This interaction can affect various molecular pathways and biological processes.

類似化合物との比較

2-((2-Nitrophenyl)thio)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

2-((2-Nitrophenyl)thio)propionic acid: Contains a propionic acid group.

2-((2-Nitrophenyl)thio)butanoic acid: Features a butanoic acid group.

Uniqueness: 2-((2-Nitrophenyl)thio)benzoic acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety linked through a sulfur atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

2-((2-Nitrophenyl)thio)benzoic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, along with structure-activity relationships (SAR) and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₉NO₄S. The presence of a nitro group and a thioether linkage in its structure contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit promising anticancer properties. Notably:

- Mechanism of Action : Certain derivatives have been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and targeting specific signaling pathways associated with cancer cell survival.

- Case Study : A study involving ruthenium(II) complexes that incorporate this compound as a ligand demonstrated light-activated anticancer activity, suggesting potential for targeted cancer therapies.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have synthesized 1,3,4-oxadiazole derivatives containing the 2-((2-nitrophenyl)thio) moiety, which exhibited significant antibacterial and antifungal activities .

- Structure-Activity Relationship : Variations in the substituents on the aromatic rings have been correlated with changes in antimicrobial efficacy, highlighting the importance of SAR in developing effective antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its role as a leukotriene B4 receptor antagonist:

- Inflammatory Disease Treatment : Derivatives such as SB 201993 have shown potent antagonistic activity against leukotriene B4 receptors, indicating potential therapeutic applications in treating inflammatory diseases.

Inhibitory Activities Against HIV

Research has indicated that compounds structurally similar to this compound exhibit moderate to good inhibitory activity against HIV-1 growth. This suggests avenues for further development in antiviral therapies.

Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-((2-Nitrophenyl)thio)benzoic acid?

- Synthesis typically involves coupling a 2-nitrothiophenol derivative with a benzoic acid scaffold via a thioether bond. For analogs, methods like nucleophilic substitution or thiol-ene reactions under controlled pH (6–8) and inert atmospheres (N₂/Ar) are used to minimize oxidation of the thiol group . Purification often employs recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Use 1H/13C NMR to verify the thioether linkage (δ ~3.5–4.0 ppm for SCH₂ groups) and aromatic protons from the nitrophenyl moiety (δ ~7.5–8.5 ppm). FT-IR can confirm the carboxylic acid group (broad peak ~2500–3300 cm⁻¹ for O–H stretch) and nitro group (asymmetric stretching ~1520 cm⁻¹) . HPLC-MS with reverse-phase C18 columns (acetonitrile/water mobile phase) ensures purity (>95%) .

Q. What solvent systems are optimal for solubility and stability studies?

- The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. For stability, avoid prolonged exposure to light or high temperatures (>40°C), as nitro groups may undergo photodegradation or reduction. Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its biological activity in neurodegenerative disease models?

- Use in vitro assays with neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects against oxidative stress (H₂O₂-induced apoptosis). Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and correlate with mitochondrial membrane potential (JC-1 dye). For in vivo models , administer the compound (1–10 mg/kg, IP) in transgenic mice (e.g., APP/PS1 for Alzheimer’s) and quantify amyloid-beta plaques via immunohistochemistry .

Q. What strategies resolve contradictions in data from antimicrobial assays?

- Inconsistent MIC values may arise from bacterial efflux pump activity or compound aggregation. Use checkerboard assays with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) or dynamic light scattering (DLS) to assess aggregation. Include positive controls (e.g., ciprofloxacin) and validate results across multiple strains (e.g., E. coli, S. aureus) .

Q. How does the nitro group’s position influence reactivity in catalytic applications?

- The ortho-nitro group in this compound enhances electron-withdrawing effects, stabilizing transition states in catalysis. Compare with meta- or para-nitro analogs via cyclic voltammetry to quantify redox potentials. For example, ortho-substituted derivatives show higher reduction potentials (–0.85 V vs. Ag/AgCl) due to steric and electronic effects .

Q. What computational methods predict binding interactions with biological targets?

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 for anti-inflammatory studies). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns. Key interactions include hydrogen bonds between the carboxylic acid and Arg120 and π-π stacking with the nitrophenyl group .

Q. Methodological Challenges and Solutions

Q. How to address poor yields in large-scale synthesis?

- Optimize reaction stoichiometry (1:1.2 molar ratio of thiol to benzoic acid derivative) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) and scale-up using flow chemistry for better heat/mass transfer .

Q. What analytical techniques differentiate between thioether and sulfone derivatives?

- High-resolution mass spectrometry (HR-MS) can distinguish sulfone (m/z +32 vs. thioether) via exact mass measurements. Raman spectroscopy identifies sulfone-specific peaks (~1130 cm⁻¹ for S=O stretch) absent in thioethers .

Q. How to mitigate toxicity artifacts in cell-based assays?

- Pre-test compound solubility and exclude concentrations causing >10% cell death in MTT assays. Use LC-MS/MS to verify intracellular uptake and rule out false positives from membrane disruption. Include vehicle controls (e.g., DMSO) to normalize data .

Q. Comparative Studies

Q. How does this compound compare to its 3- or 4-nitrophenyl analogs?

- Ortho-substitution reduces steric hindrance, enhancing binding to enzymes with deep active sites (e.g., tyrosinase). Para-substituted analogs exhibit stronger electron-withdrawing effects but lower solubility. Compare via enzyme kinetics (Km/Vmax) and solubility parameters (Hildebrand scale) .

Q. What structural analogs are prioritized for SAR studies?

- Focus on derivatives with modified thioether linkers (e.g., replacing sulfur with oxygen or methylene) or substituted nitro groups (e.g., –CF₃ for enhanced lipophilicity). Synthesize via Suzuki coupling for aryl variations and assess using 3D-QSAR models .

Q. Safety and Handling

Q. What precautions are essential for handling this compound?

特性

IUPAC Name |

2-(2-nitrophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOKPGGNWNCXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327466 | |

| Record name | NSC658183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19806-43-0 | |

| Record name | NSC658183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。